REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](=[O:21])[NH:5][N:6]=[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#N.S(=O)(=O)(O)[OH:23].[OH2:27]>>[C:1]([C:3]1[C:4](=[O:21])[NH:5][N:6]=[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([OH:23])=[O:27]
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Name
|
|
Quantity
|
50 g
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Type
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reactant
|
Smiles
|
C(#N)C=1C(NN=C(C1C1=CC=CC=C1)C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
|
Type
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ADDITION
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Details
|
the mixture poured into ice
|
Type
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FILTRATION
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Details
|
The precipitant solid was filtered
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Type
|
WASH
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Details
|
washed with water and air
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
This solid was recrystallized from absolute ethyl alcohol
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Type
|
CUSTOM
|
Details
|
to give 4.0 grams (7.5%) yield of a white solid that melts at 243°-244° C
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C=1C(NN=C(C1C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |